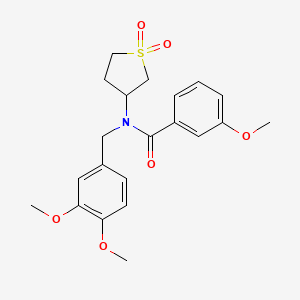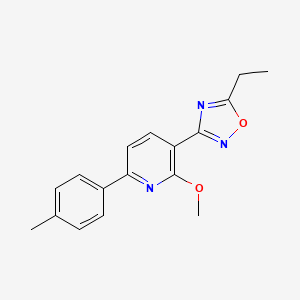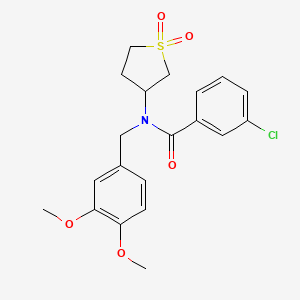![molecular formula C21H16BrN3O3 B11585198 4-bromo-N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B11585198.png)
4-bromo-N-[2-(2-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyphenyl group, and a tetrahydroquinazolinone moiety. Its molecular formula is C20H15BrN2O3, and it has a molecular weight of 411.25 g/mol.
Preparation Methods
The synthesis of 4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves several steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinazolinone Core: This step typically involves the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic conditions to form the tetrahydroquinazolinone core.
Coupling with Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction, where the hydroxy group reacts with an appropriate leaving group on the tetrahydroquinazolinone core.
Final Coupling with Benzamide: The final step involves the coupling of the intermediate product with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the tetrahydroquinazolinone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes by binding to their active sites, thereby modulating their activity.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events.
Modulation of Gene Expression: It can influence the expression of specific genes by interacting with transcription factors or other regulatory proteins.
The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE can be compared with other similar compounds, such as:
4-Bromo-N-(2-hydroxyphenyl)benzamide: This compound lacks the tetrahydroquinazolinone moiety and has different chemical properties and biological activities.
2-Bromo-N-(4-hydroxyphenyl)benzamide: This compound has a different substitution pattern on the benzamide moiety, leading to different reactivity and applications.
N-(2-Hydroxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazoline-3-carboxamide: This compound has a carboxamide group instead of a benzamide group, resulting in different chemical and biological properties.
The uniqueness of 4-BROMO-N-[2-(2-HYDROXYPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C21H16BrN3O3 |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(2-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C21H16BrN3O3/c22-14-11-9-13(10-12-14)20(27)24-25-19(16-6-2-4-8-18(16)26)23-17-7-3-1-5-15(17)21(25)28/h1-12,19,23,26H,(H,24,27) |
InChI Key |
BSKMKTIBOYFZLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide](/img/structure/B11585123.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11585128.png)
![6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585131.png)

![(3Z)-1-ethyl-3-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11585142.png)
![(2E)-N-benzyl-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11585155.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585159.png)
![1-Ethyl-6-fluoro-7-[4-[(3-methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B11585164.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B11585166.png)
![N-benzyl-4,4-dimethyl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11585167.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11585170.png)

